
ST-1535
准备方法
合成路线和反应条件: ST1535 的合成涉及一种实用的可持续策略,利用铁催化的交叉偶联反应。 该过程包括 2-丁基-9-甲基-8-(2H-1,2,3-三唑-2-基)-9H-嘌呤-6-胺与氯丁基镁的反应 .
工业生产方法: ST1535 的工业生产通常涉及使用相同的铁催化的交叉偶联反应进行大规模合成。 反应条件经过优化,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型: ST1535 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,ST1535 的氧化可能导致形成各种氧化衍生物 .
科学研究应用
ST1535 具有广泛的科学研究应用,包括:
化学: 用作腺苷 A2A 受体拮抗剂研究中的参考化合物。
生物学: 研究其在调节涉及腺苷受体的生物学过程中的作用。
医学: 探索其在治疗帕金森病和其他神经退行性疾病中的潜在治疗作用。
工业: 用于开发靶向腺苷受体的新药
作用机制
ST1535 通过结合并拮抗腺苷 A2A 受体发挥其作用。该受体是一种 G 蛋白偶联受体,在调节神经递质释放和神经元活动中起着至关重要的作用。 通过阻断腺苷 A2A 受体,ST1535 调节参与运动控制和神经保护的信号通路,使其成为治疗帕金森病的潜在候选药物 .
类似化合物:
- KW6002(也称为异斯特拉德菲林)
- ZM241385
- SCH58261
比较: ST1535 在选择性结合非典型腺苷 A2A 受体方面是独一无二的,特别是在海马体和皮层中,典型腺苷 A2A 结合未被检测到。 这种选择性结合特征将 ST1535 与其他腺苷 A2A 受体拮抗剂(如 KW6002、ZM241385 和 SCH58261)区分开来,这些拮抗剂对典型和非典型腺苷 A2A 受体的亲和力不同 .
相似化合物的比较
- KW6002 (also known as istradefylline)
- ZM241385
- SCH58261
Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .
生物活性
ST-1535 is a novel compound recognized for its biological activity as a preferential antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and modulation of motor activity, making this compound particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic applications, and relevant research findings.
This compound functions primarily as an antagonist at the A2A adenosine receptor, which is implicated in the regulation of dopamine pathways. By blocking this receptor, this compound enhances dopaminergic signaling, which can alleviate symptoms associated with Parkinson's disease.
Key Pharmacodynamic Properties
- IC50 Values :
- A2A receptor: 353 ± 30 nM
- A1 receptor: 510 ± 38 nM
- Effects on Motor Activity :
- At doses of 5 and 10 mg/kg, this compound antagonizes catalepsy induced by A2A agonists.
- Induces hypermotility at doses ranging from 5 to 20 mg/kg.
Case Studies and Research Findings
- Parkinson's Disease Treatment :
- Animal Model Studies :
Comparative Efficacy Table
Compound | Mechanism | IC50 (nM) | Effects on Catalepsy | Hypermotility Induction |
---|---|---|---|---|
This compound | A2A Adenosine Antagonist | 353 | Yes | Yes |
Traditional DA Agonists | Dopamine Receptor Agonist | Varies | Yes | Varies |
Safety Profile and Side Effects
While this compound shows promising efficacy in enhancing dopaminergic activity, it is essential to evaluate its safety profile. Current studies indicate that it does not significantly increase the side effects commonly associated with other treatments for Parkinson's disease, such as dyskinesia or psychosis . Further long-term studies are necessary to comprehensively assess its safety.
属性
IUPAC Name |
2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYQMAWUIRPCNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432000 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-42-1 | |
Record name | ST-1535 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ST-1535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?
A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []
Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?
A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []
Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?
A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。